(S)-3-methylcyclohexanone chemical properties and structure
(S)-3-methylcyclohexanone chemical properties and structure
An In-depth Technical Guide to (S)-3-Methylcyclohexanone
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-3-methylcyclohexanone, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure
(S)-3-Methylcyclohexanone is a chiral cyclic ketone. The structure consists of a six-membered ring containing a carbonyl group, with a methyl group attached to the carbon atom at the third position relative to the carbonyl group. The "(S)" designation indicates the stereochemistry at the chiral center.
Physicochemical Properties
The key physicochemical properties of 3-methylcyclohexanone (B152366) are summarized in the table below. Note that some properties are reported for the racemic mixture.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1][2][3] |
| IUPAC Name | (3S)-3-methylcyclohexan-1-one[2] |
| CAS Number | 24965-87-5 (for S-enantiomer)[3] |
| Appearance | Colorless to light yellow liquid[1][4] |
| Odor | Acetone-like, minty, cooling[5] |
| Boiling Point | 169-170 °C[1][5][6][7][8][9] |
| Melting Point | -73.5 °C[4][10] |
| Density | 0.914 - 0.920 g/cm³ at 25 °C[1][4][5][6][7][8] |
| Refractive Index | 1.440 - 1.450 at 20 °C[4][7] |
| Solubility | Insoluble in water; soluble in oils and nonpolar solvents like hexane (B92381) and toluene[4][11] |
Spectroscopic Data
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¹H NMR: Proton NMR spectra of 3-methylcyclohexanone show characteristic signals for the methyl group and the protons on the cyclohexanone (B45756) ring. The chemical shifts are typically observed between 1.0 and 2.5 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum provides signals for the seven carbon atoms, including the carbonyl carbon, the chiral carbon bearing the methyl group, the methyl carbon, and the remaining methylene (B1212753) carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically appearing around 1710 cm⁻¹.[4][13]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[13]
Synthesis and Reactions
(S)-3-Methylcyclohexanone can be synthesized through various methods, with asymmetric synthesis being crucial for obtaining the pure enantiomer.
Synthesis: A common method for the enantioselective synthesis of (S)-3-methylcyclohexanone is the asymmetric transfer hydrogenation of 3-methyl-2-cyclohexen-1-one (B144701).[14] This reaction often employs a chiral catalyst to achieve high enantioselectivity.[14] Other synthetic routes include the partial hydrogenation of m-cresol (B1676322) and the oxidation of methylcyclohexane, though these may produce racemic mixtures.[1][10]
Chemical Reactions: 3-Methylcyclohexanone participates in typical ketone reactions:
-
Aldol Condensation: It can undergo self-condensation to form enones.[1]
-
Michael Addition: It can act as an electrophile in Michael addition reactions.[1]
-
Reduction: The ketone can be reduced to the corresponding 3-methylcyclohexanol.[1]
Experimental Protocols
Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexen-1-one
This protocol describes a general procedure for the synthesis of (S)-3-methylcyclohexanone.
-
Materials:
-
3-Methyl-2-cyclohexen-1-one
-
Chiral phosphate (B84403) salt of a primary amino acid ester (catalyst)
-
Hantzsch ester (dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester)
-
Dibutyl ether (solvent)
-
Sodium hydroxide (B78521) solution (2N)
-
Diethyl ether
-
-
Procedure:
-
Charge a reaction vessel with 3-methyl-2-cyclohexen-1-one (1 equivalent) and the chiral catalyst (0.05-0.1 equivalents) in dibutyl ether.[14]
-
Stir the mixture at 60 °C for approximately 2-5 minutes.[14]
-
Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.[14]
-
Continue stirring the mixture at 60 °C for 48 hours, monitoring the reaction progress by TLC or GC.[14]
-
Upon completion, quench the reaction by adding 2N sodium hydroxide solution.[14]
-
Extract the product with diethyl ether.[14]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield (S)-3-methylcyclohexanone.
-
Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified (S)-3-methylcyclohexanone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (S)-3-methylcyclohexanone.
Applications
3-Methylcyclohexanone is utilized in various industrial and research applications:
-
Solvent: It serves as a solvent in organic synthesis and formulations.[1][11]
-
Intermediate: It is a precursor for the synthesis of other organic compounds and pharmaceuticals.[1]
-
Flavoring and Fragrance Agent: Its characteristic odor makes it suitable for use in flavor and fragrance formulations.[1][4][5][7][11] It has been deemed safe for this use at current intake levels.[4]
-
Polymer Science: It is used as a solvent in the synthesis of conjugated polymers for organic thin-film transistors (OTFTs).[1]
References
- 1. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]
- 2. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Methylcyclohexanone 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]
- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHYLCYCLOHEXANONE | 591-24-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]
- 8. 591-24-2 CAS MSDS (3-METHYLCYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Methylcyclohexanone - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 14. Cyclohexanone,3-methyl-, (3S)- synthesis - chemicalbook [chemicalbook.com]
